![molecular formula C15H8ClN3OS2 B2589840 N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-03-3](/img/structure/B2589840.png)
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
The compound “N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide” is likely a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in the field of pharmaceuticals and dyes .
Chemical Reactions Analysis
Benzothiazoles are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The presence of the chlorine atom and the carboxamide group in the compound could potentially influence its reactivity.Scientific Research Applications
Anti-Tubercular Activity
Recent research has highlighted the synthesis of new benzothiazole derivatives with significant anti-tubercular properties . These compounds have shown inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and could lead to the development of new anti-TB drugs.
Quorum Sensing Inhibition
Benzothiazole derivatives have been studied for their ability to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing is a communication system that bacteria use to regulate gene expression in response to population density, affecting pathogenic behaviors such as biofilm formation and virulence factor production.
Anticancer Properties
Some benzothiazole compounds have demonstrated potential as anticancer agents. They have been evaluated for their cytotoxicity against various human cancer cell lines, indicating that they could be developed into novel chemotherapeutic drugs .
Antimicrobial and Antifungal Activities
Thiazole derivatives, including benzothiazoles, are known for their broad spectrum of biological activities. They have been found to be effective against bacterial strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains such as Aspergillus niger and Fusarium oxisporum .
Multi-Targeted Bioactive Molecule
Benzothiazole derivatives can act as multi-targeted bioactive molecules, interacting with various biological targets and pathways. This multi-targeted approach can be beneficial in the treatment of complex diseases where a single-target drug might not be sufficient .
Development of Hybrid Molecules
The structural flexibility of benzothiazole allows for the development of hybrid molecules that combine the benzothiazole moiety with other pharmacophores. This strategy can lead to the creation of compounds with enhanced biological activity and improved pharmacokinetic properties .
Future Directions
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKCIJCBTYWWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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